L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride

Description

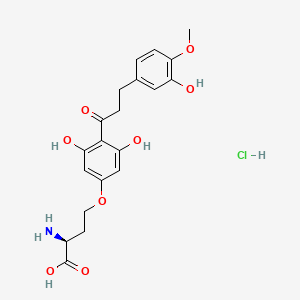

Chemical Structure and Significance The compound "L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride" is a derivative of L-homoserine, a non-canonical amino acid central to microbial nitrogen and carbon metabolism . The O-substituted phenyl group introduces a complex phenolic moiety, which distinguishes it from simpler L-homoserine derivatives. Its hydrochloride form enhances solubility and stability, making it suitable for biochemical studies .

Biological Context L-Homoserine derivatives are implicated in diverse pathways, including threonine biosynthesis, quorum sensing (QS), and antifungal mechanisms. The toxicity of L-homoserine is well-documented in Escherichia coli and Mycobacterium tuberculosis, where it inhibits growth by disrupting nitrogen assimilation or acting as a threonine analog .

Properties

CAS No. |

72018-05-4 |

|---|---|

Molecular Formula |

C20H24ClNO8 |

Molecular Weight |

441.9 g/mol |

IUPAC Name |

(2S)-2-amino-4-[3,5-dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]butanoic acid;hydrochloride |

InChI |

InChI=1S/C20H23NO8.ClH/c1-28-18-5-3-11(8-15(18)23)2-4-14(22)19-16(24)9-12(10-17(19)25)29-7-6-13(21)20(26)27;/h3,5,8-10,13,23-25H,2,4,6-7,21H2,1H3,(H,26,27);1H/t13-;/m0./s1 |

InChI Key |

MNAVMFHKINVTMZ-ZOWNYOTGSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCC[C@@H](C(=O)O)N)O)O.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCCC(C(=O)O)N)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the following key steps:

- Protection of the amino and hydroxyl groups of L-Homoserine to prevent unwanted side reactions.

- Activation of the hydroxyl group on L-Homoserine to enable coupling with the substituted phenyl moiety.

- Coupling reaction with the 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl group.

- Formation of the hydrochloride salt to improve stability and solubility.

Protection and Activation of L-Homoserine

L-Homoserine contains both amino and hydroxyl functional groups that require selective protection during synthesis:

Amino group protection is commonly achieved using tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups. For example, Boc protection is performed by reacting L-Homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in anhydrous pyridine or aqueous sodium bicarbonate solution. This reaction is typically carried out at room temperature for 12–24 hours, followed by acidification and extraction to isolate the protected amino acid.

Hydroxyl group protection often involves silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is conducted in acetonitrile with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0°C to room temperature for 16 hours, yielding the O-silylated homoserine derivative.

Activation of the hydroxyl group for coupling can be achieved by converting it into a better leaving group or by forming esters or ethers. Trimethylsilyl chloride (TMSCl) is used to silylate the hydroxyl group, facilitating subsequent reactions.

Coupling with the Aromatic Moiety

The coupling of the activated L-Homoserine derivative with the 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl group involves:

Nucleophilic substitution or esterification reactions where the phenolic hydroxyl groups react with the activated hydroxyl or carboxyl groups of L-Homoserine.

The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation, at room temperature or slightly elevated temperatures, and may require catalysts or coupling agents such as carbodiimides (e.g., DCC or EDC) or other activating reagents.

After coupling, the silyl protecting groups are removed by treatment with cold water and aqueous ammonia or mild acid to yield the free hydroxyl groups.

Formation of Hydrochloride Salt

The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility for storage and further applications.

Acidification is carefully controlled to avoid lactone formation or degradation, often maintaining low temperatures during solvent removal.

Purification and Characterization

The crude product is purified by extraction with organic solvents such as ethyl acetate, followed by washing with brine and drying over sodium sulfate.

Concentration under reduced pressure at controlled temperatures (e.g., 20°C) prevents decomposition.

The purified compound is characterized by NMR, HPLC, LC-MS, and UPLC to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amino group protection | Boc2O, triethylamine, anhydrous pyridine, RT, 12-24h | Boc-protected L-Homoserine |

| 2 | Hydroxyl group protection | TBDMSCl, DBU, acetonitrile, 0°C to RT, 16h | O-silylated L-Homoserine |

| 3 | Hydroxyl activation | TMSCl, anhydrous pyridine, RT, 2h | Activated hydroxyl for coupling |

| 4 | Coupling with aromatic phenyl derivative | Coupling agents (e.g., DCC/EDC), inert atmosphere, RT | Formation of L-Homoserine O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl) derivative |

| 5 | Deprotection and salt formation | Cold water, 28% NH3, HCl acidification, low temp | Free hydroxyl groups restored, hydrochloride salt formed |

| 6 | Purification and characterization | Extraction (EtOAc), drying (Na2SO4), concentration | Pure, characterized final compound |

Research Findings and Notes

The synthetic route is adapted from procedures used for related L-Homoserine derivatives, ensuring high yields (up to 90% in protection steps) and purity.

The use of silyl protecting groups is critical for selective functionalization and avoiding side reactions.

Maintaining low temperatures during solvent removal and acidification prevents lactone formation, which is a common side reaction in homoserine derivatives.

The hydrochloride salt form improves the compound's stability, which is essential for storage and further biochemical applications.

Enzymatic methods for related homoserine derivatives (e.g., O-succinyl-L-homoserine) have been explored for biocatalytic production of amino acids like L-methionine, but chemical synthesis remains the primary method for this specific compound.

Chemical Reactions Analysis

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and methoxyphenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, researchers are exploring its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Additionally, its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

O-Acetyl-L-Homoserine

Structure and Synthesis

O-Acetyl-L-homoserine (OAhs) is synthesized via acetylation of L-homoserine using acetic anhydride and perchloric acid . Unlike the target compound, OAhs lacks aromatic substituents but retains a critical O-acetyl group.

Functional Differences

- Biosynthetic Role : OAhs is a precursor in methionine biosynthesis, catalyzed by Met2p in fungi. Inhibition of Met2p by OAhs analogs (e.g., penicillamine) disrupts fungal growth .

- Antifungal Activity: The target compound’s phenolic groups may enhance binding to Met2p or other targets, but its specific inhibitory potency remains unstudied.

Table 1: Key Properties of OAhs vs. Target Compound

L-Homoserine Lactone Derivatives

N-Acyl-Homoserine Lactones (AHLs)

AHLs, such as N-(propylsulfanylacetyl)-L-homoserine lactone, are QS signaling molecules in bacteria. Their activity depends on acyl chain length and substituents .

Comparison with Target Compound

- Structural Similarity: Both contain lactone rings, but the target compound’s phenolic substituent replaces the acyl chain.

- QS Modulation : AHLs activate QS receptors (e.g., TraR), while sulfur-containing analogs inhibit QS . The target compound’s methoxy and hydroxy groups may interfere with receptor binding.

Table 2: QS Activity of AHLs vs. Target Compound

| Compound Type | Role in QS | Key Functional Groups |

|---|---|---|

| AHLs (e.g., C8-AHL) | Activators of TraR | Acyl chain, lactone ring |

| Target Compound | Potential antagonist | Phenolic hydroxyl, methoxy groups |

L-Homoserine Lactone Hydrochloride

Synthesis and Applications L-Homoserine lactone hydrochloride (C₄H₇NO₂·HCl) is synthesized from L-methionine via a one-pot or two-step method . It is used in bacterial QS studies due to its stability and solubility .

Contrast with Target Compound

- Structural Simplicity: The lactone hydrochloride lacks the phenolic substituent, limiting its interaction complexity.

- Toxicity Profile : L-Homoserine derivatives exhibit species-specific toxicity. For example, 10 mM L-homoserine inhibits E. coli growth by targeting NADP+-glutamate dehydrogenase, whereas the target compound’s toxicity remains uncharacterized .

Biological Activity

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride is a complex organic compound derived from L-homoserine. This compound is noteworthy for its potential biological activities, particularly in metabolic pathways and microbial interactions. Understanding its biological activity can provide insights into its applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Synthesis

L-Homoserine itself is an α-amino acid with the molecular formula C_4H_9NO_3S. The specific compound features a hydroxylated phenyl group and an oxopropyl substituent. The synthesis of L-homoserine hydrochloride typically involves the reaction of L-methionine with chlorinated organic carboxylates in a solvent mixture at elevated temperatures (60-95 °C) over several hours.

Metabolic Role

L-Homoserine plays a crucial role in amino acid biosynthesis. It is a substrate for enzymes involved in the synthesis of essential amino acids such as methionine and threonine. Notably, it acts as an allosteric inhibitor of aspartate kinase and glutamate dehydrogenase, which are critical for regulating amino acid metabolism. This regulatory function highlights its importance not only as a substrate but also as a modulator within metabolic pathways.

Quorum Sensing

Research indicates that certain derivatives of homoserine may influence bacterial communication mechanisms known as quorum sensing. This process is vital for regulating gene expression in response to cell density, impacting biofilm formation and virulence in pathogenic bacteria .

Enzyme Inhibition Studies

A study focusing on the inhibitory effects of L-homoserine on aspartate kinase showed significant regulatory potential. High concentrations of L-homoserine were found to reduce enzyme activity by approximately 50%, suggesting its utility in modulating metabolic pathways .

Quorum Sensing Interference

Another investigation into synthetic furanones demonstrated that compounds related to homoserine can interfere with quorum sensing in bacteria. This interference was quantified using violacein production assays, where specific concentrations of homoserine derivatives enhanced or inhibited pigment production, indicating their potential as quorum sensing inhibitors .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Threonine | Isomeric relationship | Direct product of homoserine metabolism |

| L-Methionine | Precursor relationship | Essential amino acid involved in protein synthesis |

| Homoserine Lactone | Structural derivative | Involved in bacterial quorum sensing |

| D-Homoserine | Enantiomer | Different biological activities compared to L-form |

| O-Succinylhomoserine | Metabolite derivative | Intermediate in methionine biosynthesis |

This table illustrates the structural relationships and unique characteristics of compounds related to L-homoserine, emphasizing its distinct role in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing L-Homoserine derivatives with complex phenolic substituents?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to conjugate the phenolic moiety to the L-homoserine backbone. This approach is adapted from methods used for analogous lactone derivatives . Critical steps include pH control (aqueous conditions) and purification via high-resolution chromatography (e.g., Purospher® STAR Columns) to isolate the hydrochloride salt .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC : Use Chromolith or Purospher® STAR columns with UV detection (λ = 254 nm) for purity assessment .

- NMR : Confirm stereochemistry and substitution patterns via 1H/13C NMR, referencing pharmacopeial standards (e.g., USP Raloxifene Hydrochloride RS) for calibration .

- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Despite limited GHS classification in some Safety Data Sheets (SDS), adopt precautionary measures:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential irritancy (HMIS Health Rating = 2) .

- Store in airtight containers at room temperature, avoiding moisture .

- For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the phenolic substitution pattern influence the compound’s interaction with microbial quorum-sensing pathways?

- Methodological Answer : The 3-hydroxy-4-methoxyphenyl group may mimic natural acyl-homoserine lactone (AHL) signals. Test via:

- Bioluminescence Assays : Use engineered E. coli or Pseudomonas strains with AHL-responsive promoters .

- Competitive Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity for LuxR-type receptors .

- Compare activity to simpler L-homoserine lactones to assess structural-activity relationships (SAR) .

Q. What experimental strategies can resolve contradictions in reported metabolic effects of L-homoserine derivatives?

- Methodological Answer : Discrepancies may arise from differential uptake or enzymatic processing.

- Isotopic Tracing : Use 13C-labeled compound to track incorporation into methionine/threonine pathways in cell cultures .

- Enzyme Inhibition Studies : Co-administer with threonine synthase inhibitors (e.g., rhizobitoxine) to isolate pathway specificity .

- Validate findings across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out model-dependent effects .

Q. How can researchers characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 microsomal fractions to identify vulnerable functional groups (e.g., methoxy or ketone) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition kinetics to inform storage guidelines .

Q. What advanced techniques are suitable for elucidating the compound’s 3D conformation in solution?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with stabilizing counterions (e.g., chloride) and solve structure using synchrotron radiation .

- NOESY NMR : Detect intramolecular interactions between the homoserine backbone and phenolic substituents .

- Molecular Dynamics Simulations : Compare experimental data with in silico models (e.g., AMBER force field) to predict bioactive conformations .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental and theoretical logP values?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with UV quantification .

- Theoretical Adjustments : Account for ionization (HCl salt) using software like MarvinSketch or ACD/Labs. Reconcile differences by verifying purity (>97% via USP standards) .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.